molecular formula C14H14S2 B14142495 1-(Methylthio)-4-[(phenylmethyl)thio]benzene CAS No. 86636-07-9

1-(Methylthio)-4-[(phenylmethyl)thio]benzene

Cat. No.: B14142495
CAS No.: 86636-07-9
M. Wt: 246.4 g/mol
InChI Key: GBZDUEMFBOUXLM-UHFFFAOYSA-N
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Description

1-(Methylthio)-4-[(phenylmethyl)thio]benzene is an organic compound with the molecular formula C14H14S2. This compound features a benzene ring substituted with both a methylthio group and a phenylmethylthio group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methylthio)-4-[(phenylmethyl)thio]benzene can be synthesized through several methods. One common approach involves the treatment of the corresponding 2-methoxyethyl sulfides with butyllithium in the presence of N,N,N’,N’-tetramethylethylenediamine (TMEDA). This reaction yields β-alkylthio-β,γ-unsaturated alcohols when reacted with aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving thiol groups and benzene derivatives can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Methylthio)-4-[(phenylmethyl)thio]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Methylthio)-4-[(phenylmethyl)thio]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylthio)-4-[(phenylmethyl)thio]benzene involves its interaction with various molecular targets. The compound’s thio groups can participate in nucleophilic and electrophilic reactions, affecting molecular pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylthio)-2-[(phenylmethyl)thio]benzene
  • 1-(Methylthio)-3-[(phenylmethyl)thio]benzene
  • 1-(Methylthio)-4-[(phenylmethyl)thio]toluene

Uniqueness

1-(Methylthio)-4-[(phenylmethyl)thio]benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications

Properties

CAS No.

86636-07-9

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

IUPAC Name

1-benzylsulfanyl-4-methylsulfanylbenzene

InChI

InChI=1S/C14H14S2/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

GBZDUEMFBOUXLM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)SCC2=CC=CC=C2

Origin of Product

United States

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